molecular formula C4H6N2O B2854119 1-Methyl-1H-pyrazol-4-ol CAS No. 78242-20-3

1-Methyl-1H-pyrazol-4-ol

Cat. No.: B2854119
CAS No.: 78242-20-3
M. Wt: 98.105
InChI Key: FQASUNMXKLPOOF-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazol-4-ol is a heterocyclic compound with the molecular formula C4H6N2O. It features a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the cyclization of hydrazones with β,γ-unsaturated hydrazones under mild conditions. This reaction is typically catalyzed by copper and proceeds via the formation of a hydrazonyl radical, followed by cyclization and C=C bond cleavage . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available starting materials such as hydrazines and aldehydes. The reactions are optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-Methyl-1H-pyrazol-4-ol has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-pyrazol-4-ol is unique due to its specific structural features and reactivity profile. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

1-methylpyrazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-6-3-4(7)2-5-6/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQASUNMXKLPOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78242-20-3
Record name 1-Methyl-1H-pyrazol-4-ol
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